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Introduction to ATTO 565 Protein Labeling

ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its high
fluorescence quantum yield, exceptional photostability, and strong absorption.[1] These
characteristics make it an ideal candidate for labeling proteins and other biomolecules for a
variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry,
and super-resolution imaging.[1] ATTO 565 is available as an N-hydroxysuccinimide (NHS)
ester, which is an amine-reactive derivative.[2] This allows for the covalent attachment of the
dye to primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine
residues, forming a stable amide bond.[3] Accurate determination of the protein concentration
is a critical first step to ensure efficient and reproducible labeling.

Determining Protein Concentration

The accurate quantification of protein concentration is essential before proceeding with the
labeling reaction to achieve the desired dye-to-protein ratio, also known as the degree of
labeling (DOL).[4] An optimal DOL is crucial for successful downstream applications, as over-
labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may
result in a weak signal.[4] Several methods are available for determining protein concentration,
each with its own advantages and limitations.
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Comparison of Common Protein Concentration
; ination Method

Method

Principle

Advantages

Disadvantages

UV Absorbance at 280
nm (A280)

Measures the
absorbance of
aromatic amino acids
(tryptophan, tyrosine,
and phenylalanine) at
280 nm.[3][5]

- Simple, fast, and
non-destructive.[3] -
Does not require a
standard curve if the
protein's extinction

coefficient is known.

- Requires a pure
protein sample.[5] -
Inaccurate for proteins
with few aromatic
residues.[3] -
Interference from
other UV-absorbing
contaminants like

nucleic acids.[3]

Bradford Assay

Based on the binding
of Coomassie Brilliant
Blue G-250 dye to
proteins, causing a
shift in the dye's
absorbance

maximum.[6][7]

- Rapid, sensitive, and
compatible with many

common buffers.[7][8]

- Incompatible with
detergents and
surfactants.[8] - High
protein-to-protein
variability.[5] - Not
suitable for basic

proteins.[8]

Bicinchoninic Acid
(BCA) Assay

Involves the reduction
of Cu2* to Cul* by the
protein in an alkaline
medium, followed by
the chelation of Cut*
by bicinchoninic acid
to produce a colored

complex.[6]

- High sensitivity and
broad detection range.
[6] - Less protein-to-
protein variation than
the Bradford assay.[9]
- Compatible with

most detergents.[10]

- Slower than the
Bradford assay.[1] -
Susceptible to
interference from
reducing agents,
chelating agents, and
certain amino acids
(cysteine, tyrosine,

tryptophan).[10]

Recommended Method for ATTO 565 Labeling

Preparation

For purified protein samples where the extinction coefficient is known, the UV Absorbance at

280 nm (A280) method is recommended due to its simplicity and non-destructive nature. If the
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protein solution contains interfering substances or is a mixture, the BCA assay is a more robust
alternative due to its lower protein-to-protein variability and compatibility with detergents.[9][10]
The Bradford assay can be a quick alternative if the sample is known to be free of interfering
detergents.[8]

Experimental Protocols

Protocol for Protein Concentration Determination by
A280

Materials:

Spectrophotometer capable of measuring UV absorbance

Quartz cuvettes

Buffer used to dissolve the protein (for blank measurement)

Purified protein solution

Procedure:

Turn on the spectrophotometer and allow the lamp to warm up.
o Set the wavelength to 280 nm.
» Blank the spectrophotometer using the same buffer in which the protein is dissolved.

o Measure the absorbance of the protein solution. Ensure the reading is within the linear range
of the instrument (typically 0.1 - 1.0). Dilute the sample with a known volume of buffer if
necessary.[4]

» Calculate the protein concentration using the Beer-Lambert law:

o Concentration (M) = Absorbance at 280 nm / (Molar Extinction Coefficient (€) in M~*cm~1 x
Path Length in cm)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://peakproteins.com/wp-content/uploads/2022/11/PPP_Protein-concentration-assays.pdf
https://citeqbiologics.com/support/bca-and-bradford-protein-assays/
https://study.com/academy/lesson/bradford-protein-assay-advantages-disadvantages.html
https://study.com/academy/lesson/video/bradford-protein-assay-advantages-disadvantages.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Concentration (mg/mL) = Absorbance at 280 nm / (Extinction Coefficient (E'%) for a 1

mg/mL solution x Path Length in cm)

Protocol for Labeling Protein with ATTO 565 NHS-ester

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

Purified protein solution (2-10 mg/mL) in an amine-free buffer.[10]

ATTO 565 NHS-ester

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[1]

Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[1]

Procedure:
o Protein Preparation:

o Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer
containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free
buffer.[6]

o Adjust the protein concentration to 2-10 mg/mL in the labeling buffer (0.1 M sodium
bicarbonate, pH 8.3).[10]

e ATTO 565 NHS-ester Stock Solution Preparation:

o Immediately before use, dissolve the ATTO 565 NHS-ester in anhydrous DMSO or DMF to
a concentration of 1-2 mg/mL.[1][6] This solution is sensitive to moisture.

e Labeling Reaction:

o A starting dye-to-protein molar ratio of 10:1 is recommended.[10] This ratio may need to
be optimized for your specific protein.
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o While gently stirring, add the calculated amount of the ATTO 565 NHS-ester stock solution
to the protein solution.

o Incubate the reaction for 1 hour at room temperature, protected from light.[1]

o Purification of the Labeled Protein:

o Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.[1]

o The first colored band to elute is the protein-dye conjugate.[1]

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[4] It
is a critical parameter for ensuring the quality and consistency of the labeled protein.[4]

Procedure:

» Measure the absorbance of the purified protein-dye conjugate at 280 nm (Azso) and 564 nm
(Asea, the absorbance maximum for ATTO 565).[1]

e Calculate the DOL using the following formula:[1]
DOL = (Asea X €_protein) / [(Az2so - (Asea X CF280)) X €_dye]
Where:

o Asea = Absorbance of the conjugate at 564 nm.

o

Azso = Absorbance of the conjugate at 280 nm.

o

€_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M~*cm~1
for 19G).[1]

o

€_dye = Molar extinction coefficient of ATTO 565 at 564 nm (120,000 M~*cm~1).[1]

o

CFzs0 = Correction factor for the absorbance of ATTO 565 at 280 nm (0.12).[1]
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An optimal DOL for antibodies is generally between 2 and 7.[4]
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Caption: Experimental workflow for protein labeling with ATTO 565.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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